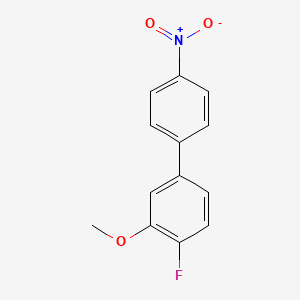

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene

説明

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene is an organic compound with the molecular formula C13H10FNO3 It is characterized by the presence of a fluoro group, a methoxy group, and a nitrophenyl group attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene can be synthesized through several methodsThe reaction typically requires a nitrating agent such as nitric acid and a catalyst like sulfuric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications .

化学反応の分析

Types of Reactions: 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 1-fluoro-2-methoxy-4-(4-aminophenyl)benzene.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives.

科学的研究の応用

Medicinal Chemistry

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene has been studied for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various biologically active compounds, including those targeting cancer and inflammatory diseases.

- Case Study : A study demonstrated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 and U-937. The introduction of electron-withdrawing groups like nitro enhances the compound's activity, indicating its potential in anticancer drug development.

Organic Synthesis

This compound is utilized in synthetic organic chemistry for the development of complex molecules. It acts as a precursor for various reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution.

- Example Reaction : The synthesis of substituted phenyl compounds through electrophilic aromatic substitution can be facilitated by using this compound as a substrate, allowing for the introduction of diverse functional groups.

Materials Science

In materials science, this compound is explored for its role in developing organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as a dopant or host material in OLED applications.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer drug synthesis |

| Organic Synthesis | Precursor for complex molecule development |

| Materials Science | OLED materials |

The biological activity of this compound has been investigated, revealing potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of nitro groups is often linked to enhanced antimicrobial potency.

Anticancer Activity

Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The IC50 values for these compounds typically range from micromolar to sub-micromolar concentrations, indicating strong cytotoxic effects.

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Cytotoxicity against MCF-7 | 5.0 |

| Similar Compound A | Antibacterial against E. coli | 10.0 |

| Similar Compound B | Cytotoxicity against U-937 | 3.0 |

Table 2: Synthetic Applications

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Aromatic Substitution | Substitution reaction with nucleophiles | Substituted phenols |

| Electrophilic Aromatic Substitution | Introduction of electrophiles to the aromatic ring | Functionalized benzene derivatives |

作用機序

The mechanism of action of 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene involves its interaction with molecular targets through its functional groups. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s solubility and overall chemical behavior .

類似化合物との比較

1-Fluoro-4-methoxy-2-nitrobenzene: Shares similar functional groups but differs in the position of the nitro group.

1-Fluoro-2-methyl-4-nitrobenzene: Contains a methyl group instead of a methoxy group.

4-Fluoro-3-nitrophenyl methyl ether: Similar structure but with different substituent positions

Uniqueness: 1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .

生物活性

1-Fluoro-2-methoxy-4-(4-nitrophenyl)benzene, a compound with the CAS number 67531-78-6, is part of a class of chemical compounds known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a fluorine atom, a methoxy group, and a nitrophenyl moiety, which contribute to its biological properties.

Target of Action:

This compound is known to act as a kinase inhibitor. Specifically, it has been associated with inhibiting the activity of p38 MAP kinase, which plays a crucial role in various cellular processes including inflammation, cell growth, and apoptosis .

Mode of Action:

The inhibition of kinase activity by this compound leads to decreased phosphorylation events within the cell. This alteration can significantly affect signaling pathways that regulate cell proliferation and survival .

Biochemical Pathways:

As a potential kinase inhibitor, this compound may impact multiple biochemical pathways:

- Cell Growth: By inhibiting kinase activity, it can suppress tumor growth.

- Differentiation: It may influence the differentiation processes in various cell types.

- Apoptosis: The compound could induce programmed cell death in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties for absorption and distribution due to its molecular weight (approximately 297 g/mol). These characteristics are vital for its potential therapeutic applications .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT-29 (Colon Cancer) | 92.4 | |

| A549 (Lung Cancer) | 0.11 | |

| MCF-7 (Breast Cancer) | 15.63 | |

| B16F10 (Mouse Melanoma) | 48.37 | |

| PANC-1 (Pancreatic Cancer) | 0.65 |

These results indicate that this compound exhibits moderate to high potency against various cancer types, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

In a study investigating the structure-activity relationship (SAR) of similar compounds, derivatives of this compound were synthesized and evaluated for their biological activity. Modifications to the phenyl ring significantly influenced their anticancer properties. For instance:

特性

IUPAC Name |

1-fluoro-2-methoxy-4-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-13-8-10(4-7-12(13)14)9-2-5-11(6-3-9)15(16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFWAZQYGNNULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613466 | |

| Record name | 4-Fluoro-3-methoxy-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67531-78-6 | |

| Record name | 4-Fluoro-3-methoxy-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。